Sweetrex

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

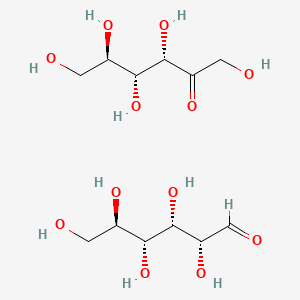

Sweetrex is a liquid sweetener composed of equal parts glucose and fructose, derived from the hydrolysis of sucrose. This process breaks the bond between glucose and fructose, resulting in a mixture that is sweeter and more soluble than sucrose. This compound is commonly used in the food industry to enhance texture, prevent crystallization, and retain moisture in products such as baked goods, candies, and beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sweetrex is typically produced through the hydrolysis of sucrose. This can be achieved using either acid or enzymatic methods:

Acid Hydrolysis: Sucrose is mixed with water and an acid, such as citric acid or cream of tartar, and heated. The acid acts as a catalyst, breaking the bond between glucose and fructose. .

Enzymatic Hydrolysis: Invertase, an enzyme derived from yeast, is used to catalyze the hydrolysis of sucrose into glucose and fructose.

Industrial Production Methods: In industrial settings, invert sugar is produced using large-scale hydrolysis processes. Enzyme-catalyzed solutions are inverted at around 60°C with an optimal pH of 5.0. The process takes about 8 hours, after which the syrup is concentrated in a vacuum evaporator to preserve color and quality .

Chemical Reactions Analysis

Types of Reactions: Sweetrex undergoes several types of chemical reactions, including:

Maillard Reaction: This reaction occurs between the amino acids and reducing sugars in invert sugar, leading to browning and flavor development in baked goods.

Caramelization: When heated, invert sugar undergoes caramelization, producing a rich color and complex flavor.

Common Reagents and Conditions:

Acidic Conditions: Citric acid or cream of tartar is commonly used to catalyze the hydrolysis of sucrose.

Enzymatic Conditions: Invertase enzyme is used for enzymatic hydrolysis.

Major Products Formed:

Glucose and Fructose: The primary products of sucrose hydrolysis, which are sweeter and more soluble than sucrose.

Scientific Research Applications

Sweetrex has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of invert sugar involves the hydrolysis of sucrose into glucose and fructose. This process increases the sweetness and solubility of the sugar mixture. The glucose and fructose are absorbed into the bloodstream more rapidly than sucrose, providing a quick source of energy . The absorption of glucose and fructose occurs through specific transporters in the intestine, such as GLUT2 and GLUT5 .

Comparison with Similar Compounds

Sweetrex is often compared with other sweeteners, such as:

Corn Syrup: Similar in texture and sweetness, but corn syrup is derived from corn starch and contains glucose.

Honey: Naturally contains invert sugar along with other sugars and has a distinct flavor.

Agave Nectar: A plant-based sweetener with a lower glycemic index than invert sugar.

Maple Syrup: Contains sucrose and other sugars, with a unique flavor profile.

Uniqueness: this compound is unique in its ability to prevent crystallization and retain moisture, making it ideal for use in confectionery and baking .

By understanding the properties, preparation methods, and applications of invert sugar, we can appreciate its significance in various industries and scientific research.

Properties

CAS No. |

37370-41-5 |

|---|---|

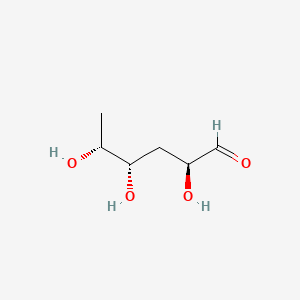

Molecular Formula |

C12H24O12 |

Molecular Weight |

360.31 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one |

InChI |

InChI=1S/2C6H12O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2;1,3-6,8-12H,2H2/t3-,5-,6-;3-,4+,5+,6+/m10/s1 |

InChI Key |

PJVXUVWGSCCGHT-ZPYZYFCMSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O |

density |

1.00211 (WT %= 1; VACUUM) |

Key on ui other cas no. |

8013-17-0 37370-41-5 |

Synonyms |

invert sugar invertose |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1226642.png)

![4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1226645.png)

![2-[[[5-(Dimethylsulfamoyl)-2-methylanilino]-sulfanylidenemethyl]hydrazo]-2-oxoacetamide](/img/structure/B1226646.png)